Euprocin is synthesized from various precursors in the laboratory and is classified under non-steroidal anti-inflammatory drugs (NSAIDs). Its classification stems from its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain responses. The compound is noted for its therapeutic applications in treating conditions such as arthritis and other inflammatory disorders.
Euprocin can be synthesized through several methods, primarily involving the reaction of 2,4-dichlorobenzoyl chloride with 3-methyl-1-phenyl-2-pyrazolin-5-one. The synthesis typically follows these steps:
Euprocin has a molecular formula of CHClNO. Its structure features a pyrazolone ring fused with a dichlorophenyl group. The key structural components include:
The compound's molecular weight is approximately 241.09 g/mol.
Euprocin participates in various chemical reactions typical for pyrazolone derivatives:
These reactions are significant for understanding the compound's stability and reactivity under physiological conditions.
Euprocin exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in prostaglandin synthesis, which results in reduced inflammation and pain perception.
The mechanism can be summarized as follows:
Data from studies indicate that Euprocin demonstrates effective analgesic activity comparable to other NSAIDs.
Euprocin exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations.
Euprocin is primarily used in scientific research focused on pain management and anti-inflammatory therapies. Its applications include:
Research continues to explore potential new applications for Euprocin in treating various pain-related disorders beyond traditional uses.
Euprocin hydrochloride (CAS 18984-80-0) emerged as a synthetic pharmaceutical compound developed through targeted organic synthesis approaches. Early production methods involved multi-step reactions beginning with specific amino acid precursors, employing controlled reaction conditions with specialized solvents and catalysts to achieve optimal yields. The purification process historically utilized crystallization techniques and solvent evaporation methods to isolate the active compound, followed by chromatographic methods to ensure pharmaceutical-grade purity. The development pathway reflected contemporaneous advances in heterocyclic chemistry and analgesic drug design during the late 20th century, positioning Euprocin as a structurally novel therapeutic agent. Initial research focused on its potential as an analgesic scaffold, with synthesis protocols continually refined to improve efficiency and purity profiles. The compound's discovery represented a significant investment in synthetic medicinal chemistry aimed at developing non-opioid pain management alternatives, with early pharmacological screening indicating promising biological activity profiles [6].
Euprocin hydrochloride belongs to the chemical class of bicyclic amino alcohol derivatives, specifically featuring a quinoline moiety linked to an azabicyclo[2.2.2]octane system through a methanol bridge. Its systematic IUPAC name is (R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(3-methylbutoxy)quinolin-4-yl]methanol dihydrochloride, reflecting its complex stereochemistry and functional group arrangement. The molecular formula is C24H36Cl2N2O2 with a molecular weight of 455.5 g/mol. Euprocin's core structure consists of three key components: (1) a substituted quinoline ring system providing aromatic character and planar geometry, (2) a bridged nitrogen-containing bicyclic system contributing to conformational rigidity, and (3) an ether linkage enhancing solubility characteristics. The hydrochloride salt formation at the tertiary amine significantly influences its crystalline properties and aqueous solubility. The compound's structural complexity is further evidenced in its stereochemical configuration, featuring four chiral centers with specific (R) and (S) designations that critically determine its three-dimensional orientation and biological interactions [6].
Table 1: Fundamental Chemical Characteristics of Euprocin Hydrochloride
Property | Specification |
---|---|
IUPAC Name | (R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(3-methylbutoxy)quinolin-4-yl]methanol dihydrochloride |
Molecular Formula | C24H36Cl2N2O2 |
Molecular Weight | 455.5 g/mol |
CAS Registry Number | 18984-80-0 |
Canonical SMILES | CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O.Cl.Cl |
Isomeric SMILES | CC[C@H]1CN2CC[C@H]1C[C@H]2C@@HO.Cl.Cl |
Euprocin hydrochloride displays significant structural parallels and divergences when compared to biologically active analogues, particularly mupirocin and dipyridothiazine derivatives. While Euprocin features a quinoline-bridged bicyclic amine system, mupirocin (pseudomonic acid A) possesses a substantially different molecular architecture characterized by a 17-carbon polyketide (monic acid) esterified to a 9-carbon fatty acid (9-hydroxynonanoic acid). Despite these structural differences, both compounds share the pharmacological orientation toward therapeutic targets in pain and inflammation pathways. Mupirocin's biosynthesis occurs via a mixed type I/type II polyketide synthase system in Pseudomonas fluorescens, involving six multi-domain enzymes and twenty-six supporting peptides—a stark contrast to Euprocin's semi-synthetic production [4] [7].
Dipyridothiazine dimers represent another structurally distinct class, featuring dimeric architectures with either m-xylene or lutidine linkers. These compounds exhibit anticancer potential through histone deacetylase inhibition, as evidenced by molecular docking studies. Quantum mechanical analyses of dimeric dipyridothiazines reveal significant electronic and steric variations between m-xylene and lutidine-bridged analogues, explaining their differential biological activities. Specifically, lutidine-linked dimers demonstrate enhanced binding interactions due to their nitrogen atoms' participation in hydrogen bonding networks—a feature absent in Euprocin's mechanism [1].
Table 2: Structural and Functional Comparison with Analogous Compounds
Compound | Core Structural Features | Molecular Weight (g/mol) | Primary Therapeutic Target |
---|---|---|---|
Euprocin hydrochloride | Quinoline-azabicyclooctane | 455.5 | Pain/Inflammation pathways |
Mupirocin | Esterified monic acid/9-hydroxynonanoic acid | 500.6 | Bacterial isoleucyl-tRNA synthetase |
Dipyridothiazine dimer (m-xylene) | Dual phenothiazine units with m-xylene linker | ~505* | Histone deacetylase |
Dipyridothiazine dimer (lutidine) | Dual phenothiazine units with dimethylpyridine linker | ~521* | Histone deacetylase |
*Approximate values based on structural analogs [1]
Computational approaches to analogue comparison reveal significant insights into Euprocin's structure-activity relationships (SAR). Context-dependent similarity analysis—adapted from natural language processing principles—enables systematic evaluation of substituent effects across analogue series (AS). This method generates vector embeddings that capture nuanced fragment relationships, identifying bioisosteric replacements and property gradients relevant to Euprocin's optimization. Molecular docking simulations further differentiate Euprocin from its structural analogues by revealing distinct binding site interactions. While Euprocin modulates neural pain pathways through receptor interactions, mupirocin achieves antibacterial activity through precise binding to bacterial isoleucyl-tRNA synthetase, forming stabilizing interactions with both the amino acid binding pocket and adjacent hydrophobic regions [5] [7].
SAR transfer analysis demonstrates that despite structural differences, Euprocin shares potency progression patterns with certain bicyclic amine derivatives targeting inflammatory enzymes. This cross-target SAR conservation suggests potential for bioisosteric substitutions identified through computational AS alignment methodologies. Fragment similarity assessment using combined Morgan fingerprints and molecular quantum number descriptors further positions Euprocin within a broader medicinal chemistry context, revealing its unique combination of rigidity, stereochemical complexity, and balanced hydrophobicity (logP ~3.2) relative to analogues [5].
Table 3: Computational Analysis Parameters for Structural Analogues
Method | Application | Euprocin-Specific Findings |
---|---|---|
Molecular Docking | Binding site characterization | Distinct neural receptor engagement vs. antimicrobial targets |
Quantum Mechanical Analysis | Electronic property assessment | Stereoelectronic features enable target selectivity |
Context-Dependent Similarity | Fragment relationship mapping | Identifies non-classical bioisosteres for SAR expansion |
SAR Transfer Analysis | Potency progression comparison across targets | Reveals conserved optimization pathways despite structural divergence |
Matched Molecular Pair Analysis | Systematic analogue series extraction | Positions Euprocin within broader medicinal chemistry space |
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